2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1207175-11-8
VCID: VC0163643
InChI: InChI=1S/C12H12N4.ClH/c1-2-5-14-11(3-1)12-15-8-9-7-13-6-4-10(9)16-12;/h1-3,5,8,13H,4,6-7H2;1H
SMILES: C1CNCC2=CN=C(N=C21)C3=CC=CC=N3.Cl
Molecular Formula: C12H13ClN4
Molecular Weight: 248.714

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

CAS No.: 1207175-11-8

Cat. No.: VC0163643

Molecular Formula: C12H13ClN4

Molecular Weight: 248.714

* For research use only. Not for human or veterinary use.

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride - 1207175-11-8

Specification

CAS No. 1207175-11-8
Molecular Formula C12H13ClN4
Molecular Weight 248.714
IUPAC Name 2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Standard InChI InChI=1S/C12H12N4.ClH/c1-2-5-14-11(3-1)12-15-8-9-7-13-6-4-10(9)16-12;/h1-3,5,8,13H,4,6-7H2;1H
Standard InChI Key SQVZRUXKBUJUGH-UHFFFAOYSA-N
SMILES C1CNCC2=CN=C(N=C21)C3=CC=CC=N3.Cl

Introduction

Chemical Properties

Molecular Structure and Formula

The structure of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride consists of a tetrahydropyrido[4,3-d]pyrimidine core scaffold with a pyridine ring attached at the 2-position of the pyrimidine ring. Based on structural analysis and comparison with related compounds, its molecular formula can be inferred to be C12H12N4- HCl. The compound contains four nitrogen atoms: one in the pyridine ring, two in the pyrimidine ring, and one in the tetrahydropyridine portion of the molecule. The hydrochloride salt formation typically occurs at one of these nitrogen atoms, which enhances water solubility compared to the free base form . The specific arrangement of these nitrogen atoms creates multiple potential interaction sites for hydrogen bonding and coordination with biological targets.

Physical Characteristics

While specific experimental data for 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is limited in the available literature, physical characteristics can be reasonably inferred from structurally related compounds. Typically, hydrochloride salts of heterocyclic amines are crystalline solids with relatively high melting points. The compound is likely to exhibit enhanced water solubility compared to its free base form due to the ionic nature of the hydrochloride salt . For comparison, the related compound 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride has a molecular weight of 187.63 g/mol, while our target compound would have a higher molecular weight due to the pyridine substituent replacing the hydroxyl group .

Table 1: Comparative Physical Properties of Related Compounds

CompoundMolecular Weight (g/mol)Physical FormExpected Solubility Profile
2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl~228 (calculated)Crystalline solid (predicted)Good water solubility, limited in nonpolar solvents
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol HCl187.63Crystalline solidWater-soluble, limited in nonpolar solvents
2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine~213 (base form)SolidLess water-soluble than HCl salt

Chemical Reactivity

The nitrogen-rich structure of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride suggests specific reactivity patterns characteristic of heterocyclic compounds. The reactivity is influenced by the electronic properties of both the pyridine ring and the tetrahydropyrido[4,3-d]pyrimidine core. The compound likely exhibits several reaction pathways:

  • Nucleophilic substitution reactions at electron-deficient carbon positions adjacent to nitrogen atoms

  • Electrophilic aromatic substitution reactions on the pyridine ring (typically less facile than with benzene)

  • Coordination with metal ions through the nitrogen atoms

  • Acid-base interactions, with the nitrogen atoms serving as bases

The presence of the hydrochloride salt would affect the protonation state of the nitrogen atoms, which in turn influences the compound's reactivity profile and solubility characteristics .

Synthesis and Preparation

Synthetic Routes

Biochemical Properties

Mechanism of Action

Based on structural analysis and information about related compounds, 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride may exert biological effects through several potential mechanisms:

  • Enzyme inhibition: The nitrogen-rich structure could enable binding to enzyme active sites through hydrogen bonding and other non-covalent interactions

  • Receptor modulation: The compound's structural features might allow interaction with specific receptors, potentially as an agonist or antagonist

  • DNA/RNA binding: The planar aromatic portions could potentially intercalate with nucleic acids

Similar heterocyclic compounds have demonstrated activity as kinase inhibitors, particularly targeting enzymes involved in signal transduction pathways. The specific arrangement of nitrogen atoms in this compound creates a unique electron distribution and hydrogen bonding potential that could confer selectivity for particular biological targets.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride would be crucial for its development in medicinal chemistry applications. Key structural features that might influence its biological activity include:

  • The pyridine ring: Serves as a hydrogen bond acceptor and provides specific electronic properties

  • The tetrahydropyrido[4,3-d]pyrimidine core: Provides a conformationally constrained scaffold

  • The [4,3-d] fusion pattern: Creates a specific three-dimensional arrangement that affects binding properties

  • The protonation state: Influenced by the hydrochloride salt form, affecting solubility and target interaction

Related compounds with pyrido[4,3-d]pyrimidine scaffolds have shown that modifications to the substituents can significantly alter biological activity profiles, suggesting that selective functionalization of our target compound could enable tuning of its pharmacological properties.

Target ClassSpecific ExamplesStructural Features Supporting InteractionPotential Therapeutic Areas
Protein KinasesmTOR, PI3K, ERKNitrogen-rich heterocyclic coreCancer, inflammation, autoimmune disorders
GPCRsDopamine, serotonin receptorsAromatic moieties, H-bond acceptorsNeurological disorders, psychiatric conditions
DNA/RNA Processing EnzymesPolymerases, helicasesPlanar aromatic regionsAntiviral, antibacterial applications

Compounds with the tetrahydropyrido[3,4-d]pyrimidine scaffold have been investigated for their potential to inhibit mTOR kinase and PI3 kinase, suggesting that our target compound with the [4,3-d] fusion pattern might exhibit similar but distinct activity profiles.

Research Applications

Current Research Areas

While specific research on 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is limited in the available literature, related compounds with similar structural features have been investigated in several key research areas:

  • Oncology research: As potential kinase inhibitors targeting dysregulated signaling pathways in cancer cells

  • Neurological disorders: As modulators of neurotransmitter receptors and related signaling pathways

  • Metabolic disease: As inhibitors of specific enzymes involved in metabolic regulation

The tetrahydropyrido[3,4-d]pyrimidine derivatives have been investigated specifically for their potential as inhibitors of mTOR kinase and PI3 kinase pathways, which are implicated in various disease states including cancer and metabolic disorders. These research directions provide valuable context for understanding the potential applications of our target compound.

Comparative Analysis

To better understand the potential properties and applications of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride, a comparative analysis with structurally related compounds provides valuable insights:

Table 3: Comparative Analysis of Related Heterocyclic Compounds

CompoundCore StructureKey SubstituentsReported/Potential ActivitiesStructural Advantages/Limitations
2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HClTetrahydropyrido[4,3-d]pyrimidinePyridine at 2-positionPotential enzyme inhibition, receptor modulationPyridine ring provides additional H-bond acceptor site
2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidineTetrahydropyrido[4,3-d]pyrimidinePyrimidine at 2-positionInhibitor in biochemical pathwaysAdditional nitrogen in pyrimidine vs. pyridine provides more H-bond acceptors
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol HClTetrahydropyrido[4,3-d]pyrimidineHydroxyl at 2-positionVarious therapeutic applicationsHydroxyl group serves as both H-bond donor and acceptor
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione HClTetrahydropyrido[3,4-d]pyrimidineDione functionalitymTOR/PI3K inhibitionDifferent fusion pattern alters 3D structure; dione provides additional H-bond acceptors

This comparative analysis highlights how subtle structural differences between these related compounds could lead to distinct biological activities and applications . The specific arrangement of the pyridine ring in our target compound creates a unique electronic distribution and geometry that distinguishes it from the other compounds in this series.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator